methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

Regiochemistry Imidazole substitution pattern Building block identity

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) is a disubstituted imidazole scaffold bearing a bromine atom at the C-5 position, a methyl ester at C-4, and an N-methyl group at N-1. With a molecular formula of C₆H₇BrN₂O₂, a molecular weight of 219.04 g/mol, and a predicted XLogP3-AA of 1.2 , this compound occupies a distinct physicochemical space within the 1-alkyl-4-imidazolecarboxylate family.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04
CAS No. 120781-01-3
Cat. No. B1650817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
CAS120781-01-3
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04
Structural Identifiers
SMILESCN1C=NC(=C1Br)C(=O)OC
InChIInChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3
InChIKeyGRRFNSRETLLTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3): Strategic Procurement Rationale for a Regiospecifically Defined Imidazole Building Block


Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) is a disubstituted imidazole scaffold bearing a bromine atom at the C-5 position, a methyl ester at C-4, and an N-methyl group at N-1. With a molecular formula of C₆H₇BrN₂O₂, a molecular weight of 219.04 g/mol, and a predicted XLogP3-AA of 1.2 , this compound occupies a distinct physicochemical space within the 1-alkyl-4-imidazolecarboxylate family. It is canonically registered with the IUPAC name methyl 5-bromo-1-methylimidazole-4-carboxylate and the InChI Key GRRFNSRETLLTBQ-UHFFFAOYSA-N , confirming its unique regioisomeric identity. The compound is classified as a versatile heterocyclic intermediate used extensively in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive pharmacophores [1]. Commercially, it is available as an off-white to light yellow solid with typical purity specifications of 96–98% from multiple suppliers including Sigma-Aldrich, Fluorochem, AKSci, and CymitQuimica, with recommended storage at 2–8°C .

Why Generic Substitution of Methyl 5-Bromo-1-methyl-1H-imidazole-4-carboxylate with Its Regioisomer or Non-Halogenated Analog Is Not Chemically Equivalent


Substituting methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate with close structural analogs—even those sharing the same molecular formula—introduces risks of failed downstream chemistry, altered reactivity, or incorrect regiochemical outcomes. The regioisomer methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-00-2) possesses an entirely different InChI Key (RMSUVILQYCFVRD-UHFFFAOYSA-N) and places the carboxylate ester at C-5 rather than C-4, which fundamentally alters the electronic activation pattern of the imidazole ring and thus the site selectivity of subsequent palladium-catalyzed cross-coupling or C–H functionalization reactions . The non-halogenated parent methyl 1-methyl-1H-imidazole-4-carboxylate (CAS 17289-19-9, MW 140.14, LogP 0.2067) lacks the C-5 bromine entirely, eliminating the key reactive handle required for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings [1]. The simpler 5-bromo-1-methyl-1H-imidazole (CAS 1003-21-0, MW 161.00) lacks the carboxylate ester, removing the ability to perform ester hydrolysis, amidation, or reduction at C-4 without additional synthetic steps. The 5-chloro analog, where available, exhibits reduced oxidative addition rates with palladium(0) catalysts—a well-established reactivity gradient in aryl halide cross-coupling: I > Br >> Cl . These differences are not merely incremental; they represent distinct chemical starting points that diverge in synthetic route design, step count, and overall yield.

Quantitative Differentiation Evidence for Methyl 5-Bromo-1-methyl-1H-imidazole-4-carboxylate Versus Closest Structural Analogs


Regiochemical Identity: 5-Bromo-4-carboxylate vs. 4-Bromo-5-carboxylate Regioisomer Confirmed by Orthogonal Structural Descriptors

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) and its regioisomer methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-00-2) share identical molecular formulas (C₆H₇BrN₂O₂, MW 219.04) but are unambiguously distinguished by their InChI Keys: GRRFNSRETLLTBQ-UHFFFAOYSA-N vs. RMSUVILQYCFVRD-UHFFFAOYSA-N, respectively . The target compound places the electron-withdrawing methyl ester at C-4 and bromine at C-5, whereas the regioisomer reverses this arrangement. This difference is critical because the carboxylate group exerts a strong electron-withdrawing effect that activates the adjacent C–Br bond toward oxidative addition in palladium-catalyzed reactions, while simultaneously directing electrophilic or Pd-mediated C–H functionalization to specific positions on the ring . The regiochemical assignment is further corroborated by the compound's SMILES notation O=C(C1=C(Br)N(C)C=N1)OC .

Regiochemistry Imidazole substitution pattern Building block identity

Lipophilicity Differentiation: LogP 1.2 (5-Br-4-CO₂Me) vs. LogP 0.21 (5-H-4-CO₂Me Parent) — A 0.99 Log Unit Increase Driving Membrane Permeability and ADME Profile

The predicted octanol-water partition coefficient (XLogP3-AA) for methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is 1.2 , compared to a LogP of 0.2067 for the non-halogenated parent methyl 1-methyl-1H-imidazole-4-carboxylate (CAS 17289-19-9) [1]. This represents an increase of approximately 0.99 log units—corresponding to roughly a 10-fold increase in lipophilicity. The enhanced LogP is attributable to the replacement of the C-5 hydrogen (van der Waals radius ~1.20 Å) with bromine (van der Waals radius ~1.85 Å), which increases both molecular polarizability and hydrophobic surface area while adding 78.90 Da to the molecular weight [2]. Such a shift in LogP has practical consequences: for fragments or lead-like molecules, a LogP near 1.2 places the compound closer to the optimal range (1–3) for CNS drug-likeness and oral bioavailability compared to the parent's suboptimal LogP of 0.21 [3].

Lipophilicity LogP Drug-likeness Physicochemical properties

Thermal and Physical Form Differentiation: Melting Point Elevation of ~40°C vs. Non-Halogenated Parent Enables Simpler Solid-Phase Handling and Purity Assessment

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate exhibits a melting point range of 140–147°C (literature value) , substantially higher than the 97–105°C range reported for the non-halogenated parent methyl 1-methyl-1H-imidazole-4-carboxylate (CAS 17289-19-9) [1]. This ~40–45°C elevation is consistent with the increased molecular weight (+78.90 Da), enhanced polarizability, and stronger intermolecular halogen-bonding interactions introduced by the C-5 bromine substituent . From a practical procurement and laboratory perspective, the higher melting point is advantageous: the compound is a stable off-white to light yellow solid at ambient temperature , whereas the parent compound (MP ~102–103°C) is closer to the borderline where ambient storage temperatures in warm climates or heated laboratories could approach the melting transition. Additionally, the sharp melting range facilitates purity verification by differential scanning calorimetry (DSC) or capillary melting point determination without requiring specialized low-temperature equipment.

Melting point Solid-state properties Purification Scale-up

Synthetic Versatility: Sequential C5-Br Cross-Coupling Followed by C4-Ester Manipulation Enables Orthogonal Derivatization Not Achievable with C5-Unsubstituted or Non-Ester Analogs

The co-occurrence of a C-5 bromine atom and a C-4 methyl ester in methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate creates a uniquely enabling orthogonal functionalization logic. The C-5 bromine serves as a competent electrophilic partner for Pd-catalyzed Suzuki–Miyaura coupling with arylboronic acids under phase-transfer conditions, while the C-4 methyl ester can be independently manipulated through hydrolysis, amidation, reduction, or conversion to other carbonyl derivatives . This is in direct contrast to 5-bromo-1-methyl-1H-imidazole (CAS 1003-21-0, MW 161.00), which lacks the ester handle and would require additional C–H functionalization or lithiation steps to introduce a carboxylate synthon at C-4 . In the three-step sequence reported by Bellina and Rossi, a 5-aryl-1-methyl-1H-imidazole intermediate is first generated via C-5 direct arylation, then selectively brominated at C-4 with NBS, followed by a second Suzuki coupling—demonstrating that the position of the halogen relative to other functional groups dictates the entire synthetic strategy [1]. The target compound's 5-Br/4-CO₂Me arrangement is the inverse of this literature sequence, making it the preferred starting material when the first disconnection is a C-5 arylation while retaining the C-4 ester for late-stage diversification. The compound has been explicitly noted as a key intermediate for kinase inhibitor synthesis, including JAK2 and p38 MAP kinase programs [2].

Cross-coupling Orthogonal functionalization Suzuki–Miyaura Kinase inhibitor synthesis

Halogen Reactivity Gradient: C5-Br Outperforms C5-Cl in Pd-Catalyzed Oxidative Addition — A General Principle with Imidazole-Specific Validation

In palladium(0)-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the well-established order: Ar–I > Ar–Br >> Ar–Cl. This reactivity gradient is governed by the carbon–halogen bond dissociation energy (C–Br ≈ 337 kJ/mol vs. C–Cl ≈ 397 kJ/mol for phenyl halides) and the facility of oxidative addition to Pd(0) [1]. For imidazole substrates bearing an electron-withdrawing carboxylate ester at the adjacent position, the C-5 bromine is further activated toward oxidative addition. The chloro analog methyl 5-chloro-1-methyl-1H-imidazole-4-carboxylate, while structurally analogous, requires harsher conditions (elevated temperatures, specialized electron-rich phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbenes) to achieve comparable coupling yields [2]. In the imidazole series specifically, direct C-5 arylation attempts on the unsubstituted 1-methyl-1H-imidazole were reported to be unsuccessful, and even Suzuki couplings on bromoimidazole substrates required phase-transfer conditions to achieve synthetically useful results, underscoring that the bromine substituent is the minimum reactivity threshold for reliable cross-coupling on this heterocyclic scaffold . The iodo analog would theoretically offer higher reactivity but at the cost of increased molecular weight (MW ~266 vs. 219), higher LogP (~2.5+), and greater susceptibility to unwanted dehalogenation side reactions.

Aryl halide reactivity Oxidative addition Palladium catalysis C–Br vs. C–Cl

Optimal Procurement and Deployment Scenarios for Methyl 5-Bromo-1-methyl-1H-imidazole-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds via Sequential C5-Arylation and C4-Amidation

In kinase inhibitor discovery programs targeting JAK2, p38 MAP kinase, or CDK family enzymes, the 5-bromo-4-carboxylate architecture enables a two-step diversification sequence: (i) Pd-catalyzed Suzuki–Miyaura coupling at C-5 to introduce aryl/heteroaryl diversity elements, followed by (ii) ester hydrolysis and amide coupling at C-4 to generate a focused library of carboxamide analogs [1]. This orthogonal strategy has been validated in the development of potent JAK2 inhibitors derived from 1-methyl-1H-imidazole scaffolds, where the substitution pattern at C-4 and C-5 proved critical for both potency and isoform selectivity . The compound's LogP of 1.2 places it within the favorable range for lead-like molecules, reducing the need for extensive property optimization after initial library synthesis.

Process Chemistry: Kilogram-Scale Route Scouting with Defined Thermal Stability and Crystalline Form Advantages

For process R&D groups evaluating scalable routes to imidazole-containing APIs, the compound's melting point of 140–147°C provides a comfortable thermal processing window that exceeds the ~102°C melting point of the non-halogenated parent by over 40°C [1]. This elevation reduces the risk of partial melting or sintering during drying, milling, or warm-climate shipping. The compound is commercially available in multi-gram to kilogram quantities from established suppliers (Fluorochem, Sigma-Aldrich, AKSci) with documented purity specifications of 96–98%, and is recommended for storage at 2–8°C to ensure long-term stability . The well-defined off-white to light yellow crystalline appearance also facilitates visual batch inspection and identity confirmation.

Fragment-Based Drug Discovery (FBDD): A Halogen-Enriched Imidazole Fragment with Balanced Physicochemical Properties

With a molecular weight of 219.04 Da, a heavy atom count of 11, and a LogP of 1.2, methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate falls within the 'rule of three' criteria (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) commonly applied in fragment-based screening libraries [1]. The C-5 bromine atom not only provides a synthetic vector for fragment elaboration but also contributes to binding through halogen-bonding interactions with protein backbone carbonyls or π-cloud interactions with aromatic side chains. In contrast, the non-halogenated parent (MW 140.14, LogP 0.21) lacks this halogen-bonding capability, while the 5-chloro analog may not provide sufficient electron density for optimal halogen bonding. The compound's three H-bond acceptor atoms (two from the ester carbonyl and one from the imidazole N-3 nitrogen) and zero H-bond donors make it a clean fragment for SAR expansion.

Agrochemical Intermediate Synthesis: Building Block for Fungicidal and Herbicidal Imidazole Derivatives

Beyond pharmaceutical applications, imidazole-4-carboxylate esters are established intermediates in the synthesis of agrochemical active ingredients, including fungicidal triorganotin carboxylates derived from 1-methyl-1H-imidazole-4-carboxylic acid [1]. The 5-bromo substituent provides a synthetic handle for introducing aryl or heteroaryl groups via cross-coupling, enabling the construction of more complex imidazole-based agrochemical leads. The compound's predicted boiling point of 336.2°C and density of 1.67 g/cm³ indicate low volatility and manageable physical properties for pilot-scale handling. The methyl ester offers a balance of sufficient stability for storage yet adequate reactivity for hydrolysis or transesterification under mild conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.